2-amino-4-(morpholine-4-sulfonyl)phenol hydrochloride
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Overview
Description
2-amino-4-(morpholine-4-sulfonyl)phenol hydrochloride: is a chemical compound with the molecular formula C10H14N2O4S·HCl and a molecular weight of 294.76 g/mol . This compound is known for its unique structure, which includes an amino group, a morpholine ring, and a sulfonyl group attached to a phenol ring. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-4-(morpholine-4-sulfonyl)phenol hydrochloride typically involves the reaction of 2-amino-4-chlorophenol with morpholine-4-sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-amino-4-(morpholine-4-sulfonyl)phenol hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated products.
Scientific Research Applications
2-amino-4-(morpholine-4-sulfonyl)phenol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-amino-4-(morpholine-4-sulfonyl)phenol hydrochloride involves its interaction with specific molecular targets. The amino and sulfonyl groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. The phenol group can undergo redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
- 2-amino-4-(morpholine-4-sulfonyl)phenol
- 2-amino-4-(morpholine-4-sulfonyl)aniline
- 2-amino-4-(morpholine-4-sulfonyl)benzoic acid
Comparison: Compared to its analogs, 2-amino-4-(morpholine-4-sulfonyl)phenol hydrochloride exhibits unique properties due to the presence of the hydrochloride salt, which enhances its solubility and stability in aqueous solutions. This makes it particularly useful in biological and medicinal research .
Properties
IUPAC Name |
2-amino-4-morpholin-4-ylsulfonylphenol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S.ClH/c11-9-7-8(1-2-10(9)13)17(14,15)12-3-5-16-6-4-12;/h1-2,7,13H,3-6,11H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHNOYBAPJNAQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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